![molecular formula C15H19N3O4 B5719498 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide CAS No. 5694-35-9](/img/structure/B5719498.png)
2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide, also known as BHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHC is a hydrazine derivative that has been synthesized in recent years, and its unique chemical structure has made it an attractive compound for scientific studies.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide can inhibit the growth of various cancer cell lines, and can also reduce the production of inflammatory cytokines. In vivo studies have shown that 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide can reduce oxidative stress and inflammation in the brain, and can also improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide for laboratory experiments is its high purity, which makes it easier to control for variables in experiments. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide. One potential direction is the development of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide. Additionally, further studies are needed to determine the optimal dosing and administration methods for 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide in different experimental settings.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexyl hydrazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to yield 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide is in the field of medicinal chemistry, where it has been shown to exhibit anti-tumor and anti-inflammatory properties. 2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide has also been studied for its potential use as a neuroprotective agent, due to its ability to reduce oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxole-5-carbonylamino)-3-cyclohexylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-14(10-6-7-12-13(8-10)22-9-21-12)17-18-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMXNMQBLVJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357797 | |
Record name | ST50914520 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzodioxol-5-ylcarbonyl)-N-cyclohexylhydrazinecarboxamide | |
CAS RN |
5694-35-9 | |
Record name | ST50914520 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.